2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-
Description
(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, also known as Evercool 190 (CAS: 926913-58-8), is a carboxamide derivative with a stereochemically defined cyclohexane backbone. Its molecular formula is C₁₈H₂₈N₂O (MW: 288.43 g/mol), and it is characterized by a pyridylethyl substituent linked to the carboxamide group . The compound is widely utilized in cosmetics, oral care products, and food flavorings due to its potent cooling properties . For instance, in topical formulations, it reduces post-shaving skin reddening at concentrations ranging from 0.1% to 1.5% by weight , while in food, it enhances saltiness perception at ultra-low concentrations (≤0.005 ppm) . It is registered as a food flavoring agent in China (GB 2760-2014) and listed in the EU Flavourings Regulation (No. 872/2012) .
Properties
CAS No. |
847565-09-7 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1 |
InChI Key |
WXABJFUNSDXVNH-HYVNUMGLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
physical_description |
Solid; Refreshing cool aroma |
solubility |
Slightly soluble in water Very soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves several steps. The key steps include the formation of the cyclohexane ring, introduction of the methyl and propan-2-yl groups, and the attachment of the pyridin-2-yl ethyl group to the cyclohexanecarboxamide. Specific reaction conditions such as temperature, pressure, and catalysts used in these steps are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemical Properties and Identifiers
- IUPAC Name : (1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide
- Molecular Formula : C18H28N2O
- CAS Registry Number : 926913-58-8
- Molecular Weight : 288.43
Cosmetic and Dermatological Applications
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is utilized in topical cosmetic and dermatological preparations for several purposes .
Cooling effect This compound is known for its cooling properties when applied topically . It activates the TRPM8 receptor, a cold-sensing nociceptor, which initiates sensory nerve impulses upon activation by mildly cool temperatures .
Reduction of Erythema It can be used in cosmetic or dermatological preparations aimed at reducing erythema (redness of the skin) .
Pharmaceutical Applications
While primarily known for cosmetic applications, research indicates potential pharmaceutical uses .
Treatment of Dry Eye Disease (DED) A study has explored the use of this compound for treating mild forms of dry eye disease. A 2 mg/mL solution applied four times daily for two weeks increased basal tear secretion and improved symptoms without causing irritation or pain .
Table of Applications and Case Studies
Modulation of TRPM8 Receptors
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is a TRPM8 agonist . TRPM8 receptors are activated by cold temperatures and chemical agents like menthol . Agonists of TRPM8 can be utilized for therapeutic purposes, such as in the treatment of dry eye disease, by stimulating tear secretion .
Synthesis and Design
The compound is part of a broader class of molecules, including imidazopyridines, which have potential applications in modulating various biological targets within the central nervous system (CNS) and beyond . Imidazopyridines can affect G protein-coupled receptors (GPCRs), enzymes, and ion channels throughout the human body .
Safety and Regulatory Information
Mechanism of Action
The mechanism of action of (1R,2S,5R)-5-methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the p-menthane carboxamide family, which shares a common cyclohexane backbone but differs in substituents. Key analogs and their comparative properties are outlined below:
Structural Analogs and Functional Differences
Key Research Findings
Data Tables
Table 1: Regulatory Approvals of Selected Analogs
Table 2: Cooling Intensity Comparison
Biological Activity
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, with the stereochemical configuration (1R,2S,5R), is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H28N2O
- Synonyms : Evercool 190; FEMA No. 4549
- IUPAC Name : (1R,2S,5R)-N-(2-(pyridin-2-yl)ethyl)-5-methyl-2-propan-2-ylcyclohexanecarboxamide
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its role as a modulator of various biological pathways. Key findings are summarized below:
1. TRPM8 Modulation
Recent studies have highlighted the compound's role as a modulator of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel. TRPM8 is known for its involvement in thermosensation and pain pathways. The compound exhibits agonistic properties towards TRPM8 channels, which could lead to applications in pain management and sensory modulation.
- EC50 Values : The compound showed an effective concentration (EC50) of approximately 11 μM in activating TRPM8 channels .
- Mechanism : It activates TRPM8 by increasing intracellular calcium levels in sensory neurons, suggesting potential therapeutic applications in treating conditions associated with cold sensation and pain.
2. Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines.
- Case Study : A study involving prostate and kidney cancer cell lines reported increased apoptosis rates when treated with the compound, alongside elevated levels of reactive oxygen species (ROS) and activation of caspase pathways .
3. Neuroprotective Effects
Exploratory studies have suggested neuroprotective effects attributed to structural analogs of the compound. These effects are primarily linked to enhanced neurite outgrowth in neuronal cultures.
- Research Findings : In cultures of rat cortical neurons, compounds structurally related to 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide demonstrated significant neurotrophic activity, promoting axonal and dendritic growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the cyclohexanecarboxamide structure can significantly influence its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Addition of bulky groups | Increased TRPM8 activation potency |
| Alteration of the pyridine moiety | Variability in anticancer efficacy |
Q & A
Basic: What are the primary synthetic routes for synthesizing (1R,2S,5R)-2-isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via amide coupling between 2-isopropyl-5-methylcyclohexanecarboxylic acid derivatives and 2-(2-pyridyl)ethylamine. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCl/HOBt or DCC to activate the cyclohexanecarboxylic acid moiety for nucleophilic attack by the amine .
- Stereochemical control : Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to preserve the (1R,2S,5R) configuration during coupling .
- Catalytic methods : Dual nickel/palladium-catalyzed reductive cross-coupling may enhance efficiency for pyridyl-ethylamine integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
